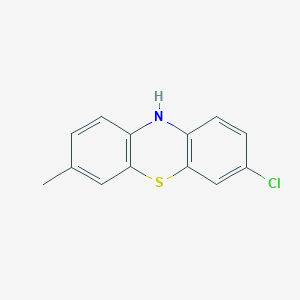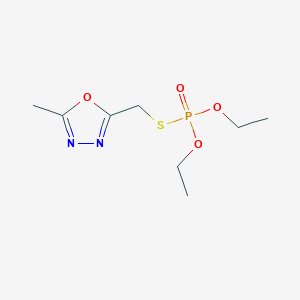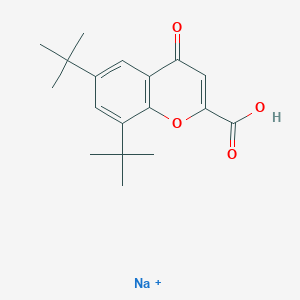![molecular formula C20H15NO4 B14682440 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione CAS No. 37009-33-9](/img/structure/B14682440.png)
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines . This compound is characterized by its unique structure, which includes a hydroxyethyl group and a phenyl group attached to the isoquinoline core.
准备方法
The synthesis of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be achieved through various synthetic routes. One common method involves the reaction of aniline with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce the desired isoquinoline derivative . Industrial production methods often involve the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce isoquinoline derivatives with good yields .
化学反应分析
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield tetrahydroquinoline derivatives .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are studied for their potential therapeutic properties, including anti-malarial, anti-cancer, and analgesic activities . In the industry, these compounds are used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals .
作用机制
The mechanism of action of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division .
相似化合物的比较
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be compared with other isoquinoline derivatives, such as quinoline and papaverine . While all these compounds share a common isoquinoline core, they differ in their substituents and, consequently, their chemical properties and biological activities. For instance, quinoline is primarily used as an anti-malarial agent, while papaverine is used as a vasodilator . The unique structure of this compound imparts distinct properties that make it valuable for specific applications in research and industry.
属性
CAS 编号 |
37009-33-9 |
|---|---|
分子式 |
C20H15NO4 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
5-hydroxy-2-(2-hydroxyethyl)-7-phenylbenzo[de]isoquinoline-1,6-dione |
InChI |
InChI=1S/C20H15NO4/c22-9-8-21-11-13-10-16(23)19(24)18-14(12-4-2-1-3-5-12)6-7-15(17(13)18)20(21)25/h1-7,10-11,22-23H,8-9H2 |
InChI 键 |
KYGKKHALBWGHMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)N(C=C4C=C(C3=O)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


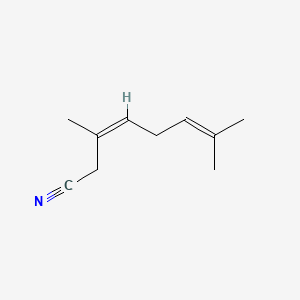
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
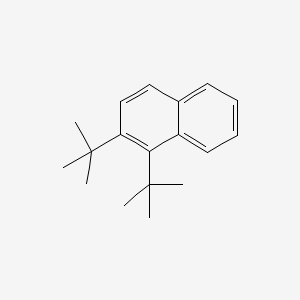
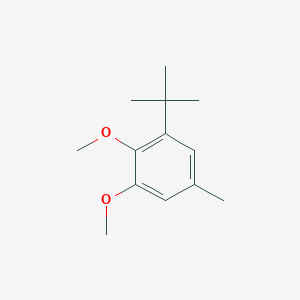
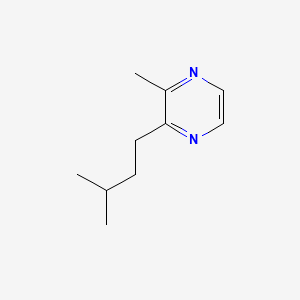
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
